![molecular formula C15H13NO2 B6316867 5-Phenethyl-benzo[d]isoxazol-3-ol, 95% CAS No. 855996-76-8](/img/structure/B6316867.png)

5-Phenethyl-benzo[d]isoxazol-3-ol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

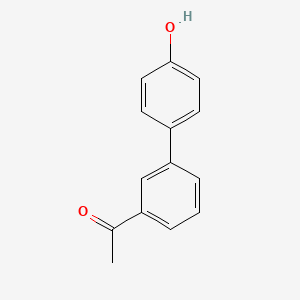

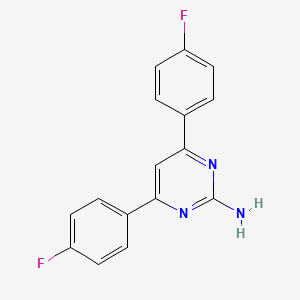

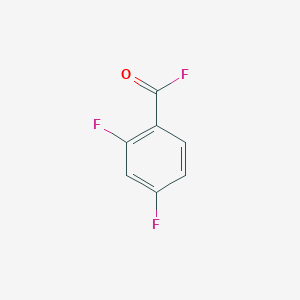

5-Phenethyl-benzo[d]isoxazol-3-ol, also known as PBI, is a potent and promising compound that has gained significant attention in recent years due to its unique physical, chemical, and biological properties. It belongs to the class of organic compounds known as benzisoxazolones, which are aromatic compounds containing a benzene ring fused to an isoxazolone moiety . The molecular formula is C15H13NO2 and the molecular weight is 239.27 g/mol.

Synthesis Analysis

Isoxazoles, including 5-Phenethyl-benzo[d]isoxazol-3-ol, can be synthesized using various methods. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . A recent study reported an efficient, catalyst-free, and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an azole with an oxygen atom bonded to a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including 5-Phenethyl-benzo[d]isoxazol-3-ol, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds . The selectivity of these transformations is a significant area of study in the synthesis of isoxazoles .Safety and Hazards

According to the safety data sheet, 5-Phenethyl-benzo[d]isoxazol-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazoles, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Mechanism of Action

Mode of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activities .

Biochemical Pathways

For instance, the presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Pharmacokinetics

In silico predictions indicated that isoxazole derivatives possess good drug-likeness and pharmacokinetic profile .

Result of Action

One study mentioned that a series of 3-(benzo[d]isoxazol-3-yl)-n-substituted pyrrolidine-2,5-dione compounds were synthesized and screened, finding compounds that afforded protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .

Action Environment

The synthesis of isoxazoles has been studied extensively, and various synthetic methods have been developed, some of which are eco-friendly .

properties

IUPAC Name |

5-(2-phenylethyl)-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-13-10-12(8-9-14(13)18-16-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFIENRJGJWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)ONC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenethyl-benzo[d]isoxazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)